N-(3,4,5-trimethoxybenzoyl)glycine
Overview
Description
N-(3,4,5-trimethoxybenzoyl)glycine is a chemical compound characterized by the presence of a glycine moiety linked to a 3,4,5-trimethoxybenzoyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit tubulin polymerisation , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
If it acts similarly to related compounds, it may inhibit tubulin polymerisation , which disrupts the formation of microtubules, essential components of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
If it inhibits tubulin polymerisation, it would affect the dynamics of the microtubule network, impacting processes such as cell division, intracellular transport, and cell shape maintenance .
Result of Action
If it acts similarly to related compounds, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially make it a candidate for anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,4,5-trimethoxybenzoyl)glycine can be synthesized through a reaction involving 3,4,5-trimethoxybenzoic acid and glycine. One common method involves the use of acetic anhydride and fused sodium acetate as reagents. The reaction mixture is heated at 80°C for 2 hours, followed by cooling and standing at 0°C for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxybenzoyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3,4,5-trimethoxybenzoyl)glycine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4-trimethoxybenzoyl)glycine
- 3,4,5-trimethoxybenzoate of catechin
- Combretastatin derivatives
Uniqueness
N-(3,4,5-trimethoxybenzoyl)glycine is unique due to its specific trimethoxybenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(3,4,5-trimethoxybenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6/c1-17-8-4-7(12(16)13-6-10(14)15)5-9(18-2)11(8)19-3/h4-5H,6H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQDWMLZTWHXOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278163 | |
Record name | N-(3,4,5-Trimethoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40915-27-3 | |
Record name | 40915-27-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,4,5-Trimethoxybenzoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,4,5-TRIMETHOXYBENZOYL)GLYCINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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